Mangostinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mangostinone is a natural xanthonoid compound isolated from the pericarp of the mangosteen fruit (Garcinia mangostana). It is known for its yellow crystalline appearance and xanthone core structure. This compound has been studied for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mangostinone can be synthesized through several chemical routes. One common method involves the extraction of the compound from the pericarp of the mangosteen fruit using organic solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from the mangosteen fruit. The process includes grinding the fruit pericarp, followed by solvent extraction and purification using techniques like high-performance liquid chromatography (HPLC). Optimization steps are often conducted to increase the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Mangostinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Mangostinone is used as a precursor for synthesizing other xanthone derivatives.
Biology: It has been studied for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: this compound has shown promise in anticancer research, particularly in inducing apoptosis and inhibiting metastasis in cancer cells.
Mechanism of Action
Mangostinone exerts its effects through various molecular targets and pathways. It has been shown to regulate the PI3K/AKT signaling pathway by targeting RXRα, leading to the induction of apoptosis and inhibition of cancer cell migration and invasion. Additionally, this compound can inhibit β-lactamase activity, disrupt cytoplasmic membranes, and increase cell permeability, contributing to its antibacterial effects .
Comparison with Similar Compounds
Mangostinone is unique among xanthonoid compounds due to its specific structure and biological activities. Similar compounds include:
Alpha-Mangostin: Another xanthonoid from mangosteen with similar antioxidant and anticancer properties.
Beta-Mangostin: A related compound with distinct biological activities.
Garcinone B:
This compound stands out due to its specific molecular targets and pathways, making it a valuable compound for further research and development.
Biological Activity
Mangostinone, a bioactive compound derived from the fruit of Garcinia mangostana, is part of a group of compounds known as xanthones. This article focuses on the biological activity of this compound, highlighting its anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties based on diverse research findings.
Overview of this compound
This compound is primarily recognized for its therapeutic potential in various health conditions. It exhibits a range of biological activities that make it a subject of interest in pharmacological research. The compound's efficacy is attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Anti-Cancer Activity
Numerous studies have demonstrated the anti-cancer properties of this compound and related xanthones. The following table summarizes key findings from various in vitro and in vivo studies:
- Apoptosis Induction : this compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial membrane potential.
- Cell Cycle Arrest : The compound causes cell cycle arrest, preventing cancer cells from proliferating.
- Signaling Pathway Modulation : this compound influences multiple signaling pathways, including MAPK/ERK and NF-κB, enhancing tumor suppression mechanisms.
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties, making it beneficial for conditions such as osteoarthritis (OA). Research has shown that γ-mangostin (a related xanthone) can suppress pro-inflammatory cytokines like IL-6 and TNF-α in animal models.
Case Study: Osteoarthritis
In a study using a papain-induced OA mouse model, γ-mangostin treatment led to:
- Decreased serum levels of inflammatory markers.
- Preservation of cartilage structure.
- Reduction in joint inflammation .
Antioxidant Activity
The antioxidant capacity of this compound contributes to its protective effects against oxidative stress-related diseases. Studies suggest that it can scavenge free radicals and enhance the body’s antioxidant defenses.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. A meta-analysis indicated that α-mangostin effectively reduced microbial counts comparable to conventional antibiotics .
Summary Table of Antimicrobial Activity
Microbe | Tested Compound | MIC (µg/ml) | Effect |
---|---|---|---|
Staphylococcus aureus | α-Mangostin | 7.8 - 31.25 | Inhibition of growth |
Escherichia coli | α-Mangostin | 41.0 | Inhibition of growth |
Candida albicans | Mangosteen extract | 10 - 20 | Inhibition of growth |
Properties
CAS No. |
166197-40-6 |
---|---|
Molecular Formula |
C23H24O5 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,3,5-trihydroxyxanthen-9-one |
InChI |
InChI=1S/C23H24O5/c1-13(2)6-4-7-14(3)10-11-15-18(25)12-19-20(21(15)26)22(27)16-8-5-9-17(24)23(16)28-19/h5-6,8-10,12,24-26H,4,7,11H2,1-3H3/b14-10+ |
InChI Key |
RJLWIAOXQDZMTB-GXDHUFHOSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC=C3O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC=C3O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.